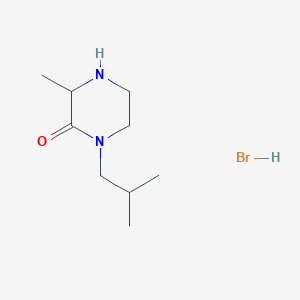
1-Isobutyl-3-methylpiperazin-2-one hydrobromide
説明
1-Isobutyl-3-methylpiperazin-2-one hydrobromide is a useful research compound. Its molecular formula is C9H19BrN2O and its molecular weight is 251.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Isobutyl-3-methylpiperazin-2-one hydrobromide is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H16BrN2O
- Molecular Weight : 230.13 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may act as an inhibitor or modulator of specific enzymes and receptors, leading to diverse pharmacological effects.
Potential Targets
- Serotonin Receptors : The compound has been investigated for its affinity towards serotonin receptors, which are implicated in mood regulation and anxiety disorders.
- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which are crucial in cancer therapy and other diseases.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antidepressant Effects | Potential modulation of serotonin pathways, influencing mood and anxiety levels. |
| Anti-inflammatory Properties | May inhibit pro-inflammatory cytokines, contributing to reduced inflammation. |
| Cytotoxicity | Evaluated for effects on cancer cell lines, showing varying degrees of cytotoxicity. |
Case Studies and Research Findings
- Antidepressant Activity : In a study evaluating various piperazine derivatives, this compound exhibited significant activity in animal models of depression, suggesting a role in serotonin modulation .
- Anti-inflammatory Effects : Research indicated that the compound could inhibit the release of TNFα in microglial cells, marking its potential as an anti-inflammatory agent . This aligns with findings from related compounds that target inflammatory pathways.
- Cytotoxicity Against Cancer Cells : A series of experiments demonstrated that this compound could induce apoptosis in specific cancer cell lines, although further studies are needed to elucidate the precise mechanisms involved .
Safety and Toxicology
Preliminary toxicity assessments suggest that this compound exhibits low toxicity profiles compared to traditional chemotherapeutic agents. It is classified within lower toxicity classes (III–VI), indicating favorable safety margins for further development .
特性
IUPAC Name |
3-methyl-1-(2-methylpropyl)piperazin-2-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.BrH/c1-7(2)6-11-5-4-10-8(3)9(11)12;/h7-8,10H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQUACZXAGKATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)CC(C)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-02-2 | |
| Record name | 2-Piperazinone, 3-methyl-1-(2-methylpropyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















